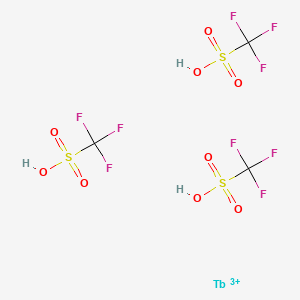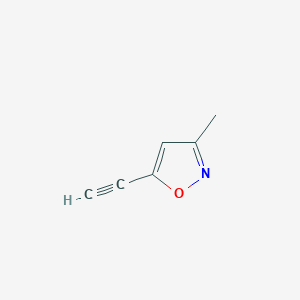
3-Fluoro-6-(trifluoromethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4F4N2O and a molecular weight of 208.11 g/mol . . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a picolinamide structure, making it a fluorinated derivative of picolinamide.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Fluoro-6-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups in the compound can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-(trifluoromethyl)picolinamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinamide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-6-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Fluoropicolinamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)picolinamide: Lacks the fluorine atom, leading to variations in reactivity and applications
Eigenschaften
Molekularformel |
C7H4F4N2O |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
3-fluoro-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4F4N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) |
InChI-Schlüssel |
ATIZOSYQXUZHTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1F)C(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
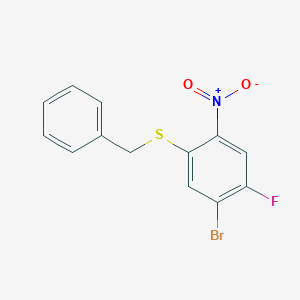


![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
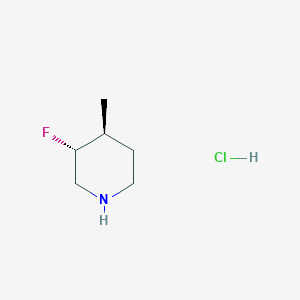

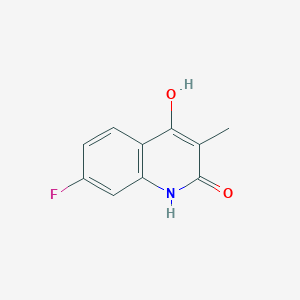
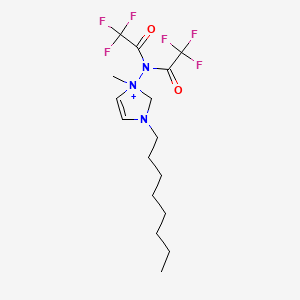
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
